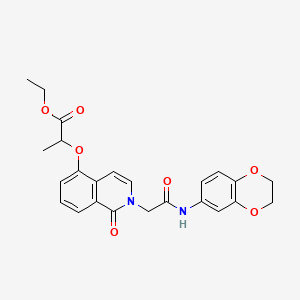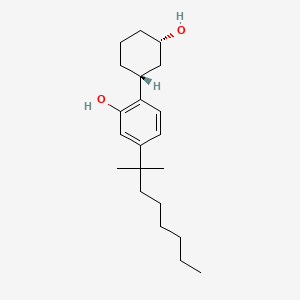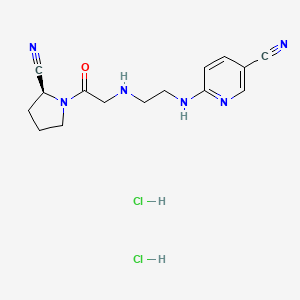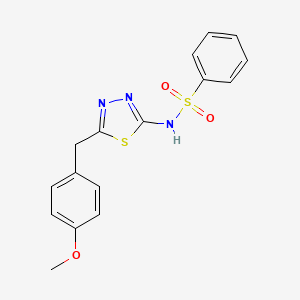
OU749
Descripción general
Descripción
OU749 es un inhibidor competitivo de la gamma-glutamil transpeptidasa (GGT), una enzima involucrada en el metabolismo del glutatión. Este compuesto ha mostrado ser prometedor en el desarrollo de inhibidores no tóxicos y selectivos de especies de GGT, lo cual es significativo para aplicaciones terapéuticas, particularmente en el tratamiento del cáncer .
Aplicaciones Científicas De Investigación
OU749 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como herramienta para estudiar la inhibición de GGT y sus efectos sobre el metabolismo del glutatión. En biología y medicina, se explora this compound por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer, donde GGT juega un papel en la resistencia a los fármacos. Además, las propiedades de inhibición selectiva de especies de this compound lo convierten en un compuesto valioso para estudiar las diferencias en la actividad de GGT en varios organismos .
Mecanismo De Acción
OU749 ejerce sus efectos uniéndose al sitio de unión del aceptor de la gamma-glutamil transpeptidasa humana. Esta unión inhibe la actividad de la enzima, reduciendo así el catabolismo del glutatión. El grupo fenilcarboxilato de this compound forma un enlace de hidrógeno con Lys562 en la enzima, lo cual es crucial para su acción inhibitoria. Este mecanismo es distinto de otros inhibidores de GGT, lo que convierte a this compound en un candidato prometedor para su desarrollo adicional como agente terapéutico .
Análisis Bioquímico
Biochemical Properties
OU749 plays a significant role in biochemical reactions, particularly in the inhibition of GGT. GGT is a key enzyme involved in glutathione metabolism, a critical physiological process that protects cells against oxidative stress . This compound interacts with GGT, inhibiting its activity and thereby influencing the metabolism of glutathione .
Cellular Effects
The effects of this compound on various types of cells primarily revolve around its inhibitory action on GGT. In 786-O cells, a human renal tumor cell line, this compound has been shown to be more than 150-fold less toxic than the GGT inhibitor acivicin . It inhibits GGT in a dose-dependent manner, thereby influencing cellular processes related to glutathione metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GGT. As a competitive inhibitor, this compound binds to the active site of GGT, preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to changes in glutathione metabolism, which can have downstream effects on various cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway of glutathione, a critical antioxidant in cells. By inhibiting GGT, this compound disrupts the normal metabolism of glutathione, potentially leading to changes in cellular redox status .
Subcellular Localization
The subcellular localization of this compound is not well-documented in the literature. As a small molecule, this compound is likely able to diffuse across cellular membranes. Its primary target, GGT, is a membrane-bound enzyme, suggesting that this compound may localize to the cell membrane where GGT is found .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: OU749, químicamente conocido como N-[5-[(4-metoxifenil)metil]-1,3,4-tiadiazol-2-il]-bencenosulfonamida, se puede sintetizar a través de un proceso de varios pasosLas condiciones de reacción a menudo requieren el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, así como implementar medidas de control de calidad para mantener la consistencia en el producto .
Análisis De Reacciones Químicas
Tipos de reacciones: OU749 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la tiadiazol y la bencenosulfonamida. Estas reacciones pueden ser catalizadas por varios reactivos en condiciones específicas.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen ácidos y bases fuertes, así como agentes oxidantes y reductores. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de disolventes como etanol o DMSO para facilitar las reacciones .
Productos principales formados: Los productos principales formados a partir de las reacciones de this compound dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden conducir a la formación de varios derivados con grupos funcionales modificados, que pueden analizarse posteriormente para su actividad biológica .
Comparación Con Compuestos Similares
Compuestos similares:
- Acivicina
- Azaserina
- Compuesto 21 (un análogo de OU749 sustituido con para-amina)
Singularidad de this compound: this compound se destaca por su inhibición no tóxica y selectiva de especies de GGT. A diferencia de otros inhibidores de GGT como la acivicina y la azaserina, que son análogos de la glutamina y exhiben alta toxicidad, this compound es mucho menos tóxico y más selectivo para la GGT humana. Esto lo convierte en una opción más segura y eficaz para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXWBMZVLJCKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366842 | |
| Record name | OU749 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
519170-13-9 | |
| Record name | OU749 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



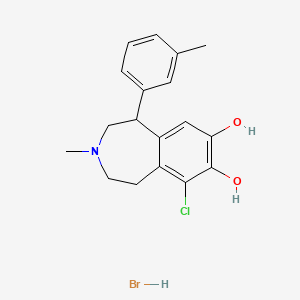
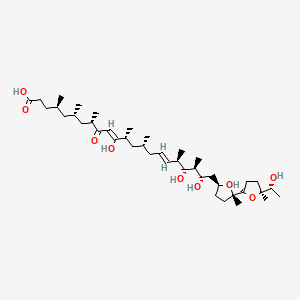
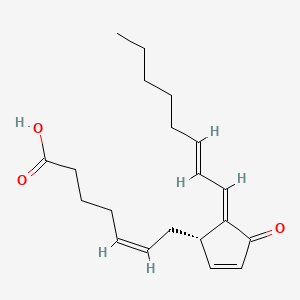
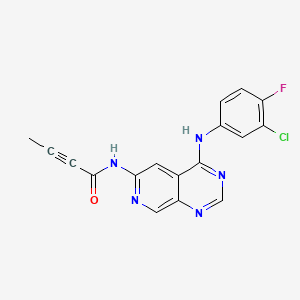

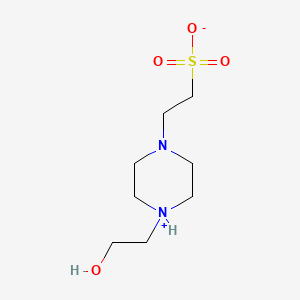
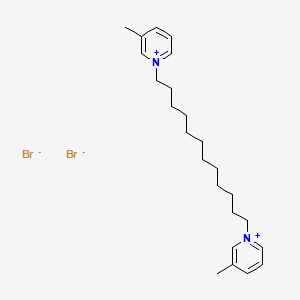
![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B1663703.png)

![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)
